Phenylazoresorcinol

Overview

Description

Scientific Research Applications

Antitumor Agents and Cancer Research

Phenylazoresorcinol and its derivatives have been extensively studied for their antitumor properties. Research has demonstrated the effectiveness of these compounds against various cancer cell types. For instance, experimental antitumor agents like Phortress, a prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (a derivative of this compound), have shown potent and selective activity against human-derived carcinomas of breast, ovarian, and renal origins (Fichtner et al., 2004). These agents operate through a unique mechanism involving metabolic activation by cytochrome P450 (CYP) 1A1 to electrophilic species, causing DNA adducts in sensitive tumors only.

Additionally, this compound derivatives have been explored for their role in inducing cell death in cancer cells through various mechanisms such as apoptosis and necrosis, particularly in breast cancer cells (Periasamy et al., 2020).

Metabolic Activation and Detoxication

Studies have also focused on the metabolic activation and detoxication of compounds related to this compound. For instance, Sudan I, a compound related to this compound, has been identified as a potential carcinogen for humans. Its metabolism by human cytochromes, particularly CYP1A1, indicates its potential carcinogenic potency for humans (Stiborová et al., 2002).

Chemical Genetics and Apoptosis Induction

Chemical genetics approaches using this compound derivatives have been employed for the discovery of apoptosis inducers, thus contributing to anticancer drug research. These studies identify molecular targets and signaling pathways influenced by these compounds, providing insights into their potential as anticancer agents (Cai et al., 2006).

Metal Complexes and Cancer Cell Inhibition

Research on the copper (II) complexes of this compound and similar compounds has demonstrated their potential to inhibit the proliferation of various cancer cells, such as hepatocellular carcinoma and breast cancer cells. These studies highlight the role of such complexes in apoptosis induction and potential therapeutic applications (Niu et al., 2023).

Mechanism of Action

Target of Action

Like many phenolic compounds, it may interact with various proteins and enzymes within the cell .

Mode of Action

It’s known that phenolic compounds can act as antioxidants, donating electrons or hydrogen atoms to oxidant species . As prooxidants, oxidation yields catechols or hydroquinones which are converted to electron transfer quinones .

Biochemical Pathways

For instance, they can interfere with the iodination of tyrosine and the oxidation of iodide .

Pharmacokinetics

The pharmacokinetics of phenolic compounds can be influenced by factors such as molecular structure, solubility, and the presence of functional groups .

Result of Action

Phenolic compounds can have various effects at the molecular and cellular level, including antioxidant and prooxidant activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Phenylazoresorcinol. For instance, local geo-climatic and seasonal changes, external conditions of temperature, light, humidity, and developmental processes can impact the production and biosynthesis of phenolic compounds .

Biochemical Analysis

Biochemical Properties

Phenylazoresorcinol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as phenylalanine ammonia-lyase, which is involved in the phenylpropanoid biosynthetic pathway. This interaction is crucial for the synthesis of various phenolic compounds. This compound also interacts with proteins involved in redox reactions, acting as both an antioxidant and a prooxidant depending on the cellular context . These interactions highlight the compound’s versatility in modulating biochemical pathways.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors involved in oxidative stress responses, thereby affecting gene expression patterns . Additionally, it impacts cellular metabolism by altering the levels of reactive oxygen species (ROS) and influencing the redox state of the cell. These effects underscore the compound’s potential in regulating cellular functions and responses to environmental stressors.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to either inhibition or activation of their functions. For example, this compound can inhibit the activity of certain oxidases, thereby reducing the production of ROS . Additionally, it can activate antioxidant enzymes, enhancing the cell’s ability to neutralize oxidative stress. These binding interactions and enzyme modulations are central to the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under specific conditions but can degrade when exposed to light or extreme pH levels . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce adaptive responses in cells, such as upregulation of antioxidant defenses. These temporal effects are important considerations for experimental design and interpretation of results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert protective effects by enhancing antioxidant capacity and reducing oxidative damage . At high doses, this compound can become toxic, leading to adverse effects such as cellular apoptosis and tissue damage. These dosage-dependent effects highlight the importance of careful dose selection in experimental studies to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylpropanoid biosynthetic pathway. It interacts with enzymes such as phenylalanine ammonia-lyase, which catalyzes the conversion of phenylalanine to cinnamic acid, a precursor for various phenolic compounds . The compound’s involvement in these pathways can influence metabolic flux and the levels of key metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transport mechanisms.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are critical for its activity and function. It is often localized to the cytoplasm and mitochondria, where it can interact with key enzymes involved in redox reactions . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. These localization patterns are essential for understanding the compound’s role in cellular processes.

properties

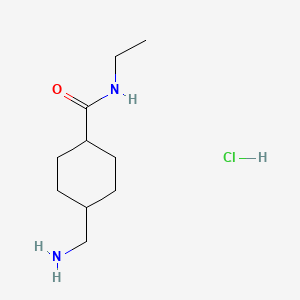

| { "Design of the Synthesis Pathway": "The synthesis of Phenylazoresorcinol can be achieved through a diazo coupling reaction between phenylazodiazonium chloride and resorcinol.", "Starting Materials": [ "Phenylamine", "Sodium nitrite", "Hydrochloric acid", "Resorcinol", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Dissolve 10.8 g of phenylamine in 100 mL of hydrochloric acid and cool the solution to 0°C.", "Add a solution of 6.5 g of sodium nitrite in 25 mL of water to the phenylamine solution with stirring.", "Maintain the temperature of the reaction mixture at 0°C for 30 minutes.", "Dissolve 10.2 g of resorcinol in 100 mL of sodium hydroxide solution.", "Add the diazonium salt solution to the resorcinol solution with stirring.", "Maintain the temperature of the reaction mixture at 0°C for 30 minutes.", "Filter the precipitated product and wash it with water.", "Recrystallize the product from ethanol to obtain pure Phenylazoresorcinol." ] } | |

CAS RN |

67503-46-2 |

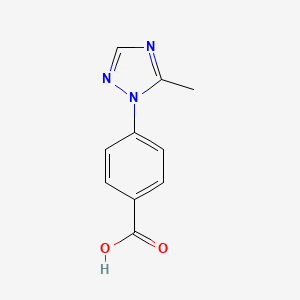

Molecular Formula |

C18H14N2O4 |

Molecular Weight |

322.3 g/mol |

IUPAC Name |

3-[(E)-(3-hydroxyphenoxy)diazenyl]oxy-2-phenylphenol |

InChI |

InChI=1S/C18H14N2O4/c21-14-8-4-9-15(12-14)23-19-20-24-17-11-5-10-16(22)18(17)13-6-2-1-3-7-13/h1-12,21-22H/b20-19+ |

InChI Key |

KVQRGKQWGHNYJE-FMQUCBEESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(C=CC=C2O/N=N/OC3=CC=CC(=C3)O)O |

SMILES |

C1=CC=C(C=C1)C2=C(C=CC=C2ON=NOC3=CC=CC(=C3)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=C2ON=NOC3=CC=CC(=C3)O)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the synthesis of 4,6-bisphenylazoresorcinol significant, and what factors influence its production?

A1: 4,6-Bisthis compound is a crucial intermediate in the synthesis of 4,6-diaminoresorcinol []. Achieving high regioselectivity during its synthesis is vital. Factors like reaction temperature, molar ratios of benzenediazonium chloride to resorcinol and resorcinol to sodium hydroxide significantly impact the reaction outcome. Research indicates that a reaction temperature between -7°C and -5°C, a resorcinol to benzenediazonium chloride molar ratio of 1:2.3, and a resorcinol to sodium hydroxide molar ratio of 1:16.8 result in a 4,6-bisthis compound content of up to 92% in the unpurified product, with an approximate yield of 80% [].

Q2: How does the structure of this compound affect its intramolecular hydrogen bonding?

A2: this compound exhibits intramolecular hydrogen bonding due to the presence of hydroxyl groups and the phenylazo group. At low temperatures, distinct peaks are observed in ¹H NMR, representing hydrogen-bonded and non-hydrogen-bonded hydroxy groups []. This indicates the presence of two conformers, each with the phenylazo group hydrogen-bonded to a different hydroxyl group. As the temperature rises, these conformers interconvert rapidly, resulting in an averaged hydroxy peak in the NMR spectrum [].

Q3: How do different bases affect the rate of proton removal from hydrogen-bonded this compound monoanions?

A4: Studies on the kinetics of proton removal from the hydrogen-bonded form of this compound monoanions have shown that the rate varies depending on the base strength. For instance, the rate constant (Bkc) for hydroxide ion is significantly higher (approximately 70-fold) than that for indazole ion []. This difference in reactivity highlights the importance of considering both the strength and nature of the base when investigating the deprotonation kinetics of these compounds.

Q4: What insights have kinetic solvent isotope effects provided into the ionization of hydrogen-bonded protons in phenylazoresorcinols?

A5: Investigating the kinetic solvent isotope effects, specifically replacing H₂O with D₂O, has provided valuable information about the ionization mechanism of the hydrogen-bonded proton in phenylazoresorcinols. These studies have helped to determine isotope effects on rate and equilibrium constants for the transition from a hydrogen-bonded to an open, non-hydrogen-bonded form []. Furthermore, measuring the isotopic fractionation factors (φ) for protons in both forms has shed light on the equilibrium isotope effect []. These findings contribute to a deeper understanding of the role of solvent and isotopic composition in the behavior of phenylazoresorcinols.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1454779.png)

![Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1454789.png)

![3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1454790.png)

![2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole](/img/structure/B1454792.png)